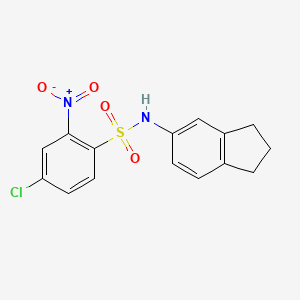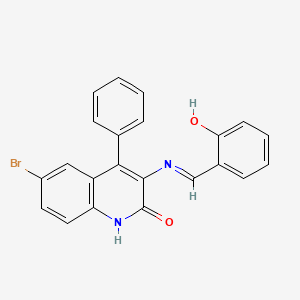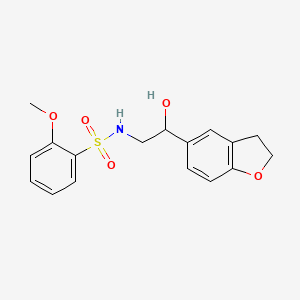![molecular formula C18H16N6O2 B3016521 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide CAS No. 1775447-56-7](/img/structure/B3016521.png)
3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide is a synthetic molecule that appears to be designed for pharmacological purposes, potentially as an anticonvulsant or anti-inflammatory agent. The structure of the molecule suggests that it contains several heterocyclic components, such as 1,2,4-oxadiazole and triazolo[4,3-a]pyridine, which are known to be present in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with isosteric replacements of the imidazole ring were synthesized to test for anticonvulsant activity, although these were found to be less active than the parent compound . Additionally, a series of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the 1,2,4-oxadiazole moiety.
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. This moiety is known for its presence in various biologically active compounds. The triazolo[4,3-a]pyridine segment is another heterocycle that is likely to contribute to the compound's biological activity due to its nitrogen-rich aromatic system. The overall structure is likely to have a significant impact on the molecule's interaction with biological targets.
Chemical Reactions Analysis
While specific chemical reactions of the compound have not been detailed, the presence of amide and oxadiazole functional groups suggests that it could undergo reactions typical for these functionalities. For example, the amide bond might be involved in hydrolysis under certain conditions, and the oxadiazole ring could participate in nucleophilic substitution reactions depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic components and the amide linkage are likely to affect its solubility, lipophilicity, and pKa. These properties are crucial in determining the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The electrostatic isopotential maps of related heterocycles have been mentioned as a factor that could relate to anticonvulsant activity, which might also be relevant for this compound .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound under discussion is structurally related to various heterocyclic compounds that have been synthesized for their potential chemical properties and applications. For instance, Abdel‐Aziz et al. (2008) reported the synthesis of pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives, emphasizing their moderate antibacterial and antifungal effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- Almazroa et al. (2004) explored the reaction of enaminones with aminoheterocycles, leading to the formation of azolopyrimidines and azolopyridines, demonstrating the chemical versatility of such compounds (Almazroa, Elnagdi, & El‐Din, 2004).
Antimicrobial and Antiviral Activities
- Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives, including [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine, and assessed their pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
- Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles and related pyrazolo[1,5-a]pyrimidine derivatives, noting their significant anti-influenza A virus activities, specifically against the H5N1 subtype (Hebishy, Salama, & Elgemeie, 2020).
Biochemical and Pharmacological Applications
- Patel and Patel (2015) synthesized benzamide derivatives and evaluated their antibacterial and antifungal activities, highlighting the pharmacological potential of such compounds (Patel & Patel, 2015).
- Soliman et al. (2020) investigated the insecticidal potential of sulfonamide thiazole derivatives, including triazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, against cotton leafworms (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, and comprehensive evaluation of its physical and chemical properties. Additionally, its safety profile and potential hazards should be thoroughly assessed. Given the biological activities of similar compounds, this compound may also have potential applications in various therapeutic areas, which could be another avenue for future research .
Propiedades
IUPAC Name |
3-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-4-3-5-13(8-11)17(25)19-10-16-22-21-15-9-14(6-7-24(15)16)18-20-12(2)23-26-18/h3-9H,10H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHQUMFJCXMHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)





cyclopropyl]ethylidene})amine](/img/structure/B3016450.png)
![5-((4-Isopropylphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016451.png)
![6-chloro-1-[(3,5-dimethylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3016454.png)
![Cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3016456.png)

![5-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B3016461.png)